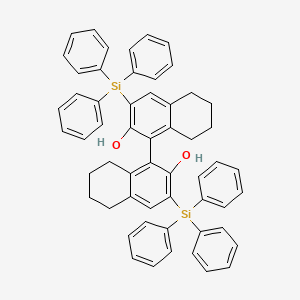

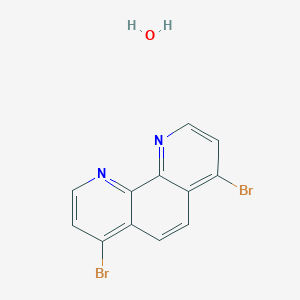

![molecular formula C66H42BCoF20N6-4 B6301850 delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3 CAS No. 1867120-15-7](/img/structure/B6301850.png)

delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3

カタログ番号 B6301850

CAS番号:

1867120-15-7

分子量: 1368.8 g/mol

InChIキー: NURLGKOHPYTJSP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Coordination complexes consist of a central metal atom or ion and surrounding molecules or ions, known as ligands . The ligands can donate electrons to the central metal atom . The overall charge of a coordination complex can be positive, negative, or neutral .

Molecular Structure Analysis

The structure of a coordination complex involves a central metal atom or ion surrounded by ligands . The geometry of the complex can affect its properties and is determined by the number and type of ligands .Chemical Reactions Analysis

Coordination complexes can undergo a variety of chemical reactions . These can include ligand exchange reactions, redox reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of coordination complexes can vary widely. They can have different colors, magnetic properties, and stability . These properties are influenced by factors such as the type of metal, the ligands, and the overall charge of the complex .科学的研究の応用

Cobalt Complexes and Ligands

- Cobalt(III) complexes, such as the one in SKJ-3, have been studied for their unique properties, including the resolution of different isomers and their spectral characteristics. For instance, cobalt(III) complexes with various ethylenediamine-type ligands have been prepared and analyzed for their absorption and circular dichroism spectra. These complexes often exhibit unique geometrical and electronic properties, making them subjects of interest in coordination chemistry (Hata, Doh, Kashiwabara, & Fujita, 1981); (Kojima & Fujita, 1981).

Pentafluorophenylboranes in Catalysis

- Pentafluorophenylboranes, like those in SKJ-3, are significant in catalysis, particularly in olefin polymerization. These compounds, once considered curiosities, have become vital in industrial processes involving metallocene-based catalysts. Their role in catalysis and other fields has grown significantly due to their remarkable properties (Piers & Chivers, 1997); (Piers & Chivers, 1998).

Pentafluorophenylborates in Polymer Synthesis

- Tris(pentafluorophenyl)borane, a component of SKJ-3, has been identified as an effective catalyst in synthesizing optically active polymers. Its use in creating polymers with controlled chemical and stereoregular structures highlights its potential in material science and polymer chemistry (Zhou & Kawakami, 2005).

Nuclear Magnetic Resonance Studies

- Cobalt complexes, similar to those in SKJ-3, have been the subject of nuclear magnetic resonance (NMR) studies. For example, cobalt-59 NMR experiments on tris(ethylenediamine)cobalt(III) chloride have provided insights into the nuclear quadrupole coupling constants and chemical shift tensor principal components, contributing to a deeper understanding of their electronic environments (Ueda, Bernard, McDonald, & Wasylishen, 2003).

Complexes in Biomedical Research

- Some cobalt(III) complexes, like those related to SKJ-3, have been studied for their antimicrobial and cytotoxic properties. For instance, the tris(ethylenediamine)cobalt(III)chloride oxalate trihydrate complex was examined for its in vitro antimicrobial activity and cytotoxicity, showing potential biomedical applications (Kirubavathy, Velmurugan, Parameswari, & Chitra, 2014).

Boron Lewis Acids in Organic Chemistry

- Tris(pentafluorophenyl)borane, a component of SKJ-3, is not only an effective catalyst in olefin polymerization but also plays various roles in organic and organometallic chemistry. Its properties as a strong boron Lewis acid have led to applications in catalytic hydrometallation reactions, alkylations, and aldol-type reactions, demonstrating its versatility beyond polymerization catalysis (Erker, 2005).

将来の方向性

特性

IUPAC Name |

(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.3C14H14N2.Co/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h;3*1-10,13-16H;/q-1;3*-2;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURLGKOHPYTJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H42BCoF20N6-4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-Methyl-acrylic acid 10-azido-decyl ester

2301848-75-7

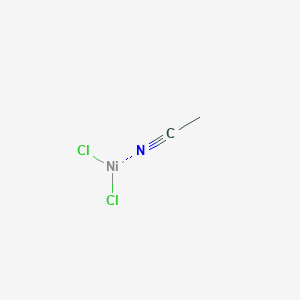

PdCl(crotyl)Amphos

1334497-06-1

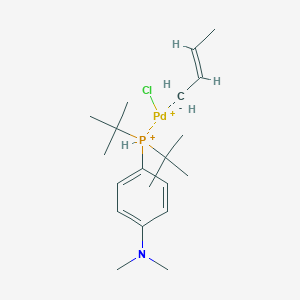

![[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)](/img/structure/B6301771.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)

![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)

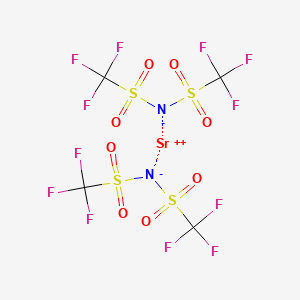

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)